molecular formula C6H2BrF3 B108444 2-Bromo-1,3,4-trifluorobenzene CAS No. 16793-04-7

2-Bromo-1,3,4-trifluorobenzene

Cat. No. B108444
CAS RN: 16793-04-7
M. Wt: 210.98 g/mol
InChI Key: CNAXDCSHYHIOGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-1,3,4-trifluorobenzene is a chemical compound with the molecular formula C7H3BrF3. It is a halogenated aromatic compound that is widely used in scientific research. This compound is known for its unique chemical properties and has been extensively studied for various applications in the field of chemistry.

Mechanism Of Action

The mechanism of action of 2-Bromo-1,3,4-trifluorobenzene is not well understood. However, it is known to react with other chemicals and form new compounds. This reaction can be used to synthesize various organic compounds and as a building block for the preparation of other chemicals.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-Bromo-1,3,4-trifluorobenzene have not been extensively studied. However, it is known to have low toxicity and is not considered harmful to humans or the environment.

Advantages And Limitations For Lab Experiments

The advantages of using 2-Bromo-1,3,4-trifluorobenzene in lab experiments include its unique chemical properties and its ability to react with other chemicals to form new compounds. However, the limitations of using this compound include its high cost and the difficulty in obtaining it in large quantities.

Future Directions

There are several future directions for the study of 2-Bromo-1,3,4-trifluorobenzene. One of the most promising areas of research is the development of new methods for the synthesis of this compound. Another area of research is the study of its applications in the preparation of pharmaceuticals and agrochemicals. Additionally, the study of the mechanism of action of this compound can provide valuable insights into its potential uses in various fields of chemistry.

Synthesis Methods

The synthesis of 2-Bromo-1,3,4-trifluorobenzene can be achieved through several methods. One of the most commonly used methods is the reaction of 2,3,4-trifluorobenzene with bromine in the presence of a catalyst. This reaction takes place at high temperatures and produces 2-Bromo-1,3,4-trifluorobenzene as the primary product.

Scientific Research Applications

2-Bromo-1,3,4-trifluorobenzene has been extensively studied for its applications in scientific research. It is widely used in the synthesis of various organic compounds and as a building block for the preparation of other chemicals. This compound is also used as a reagent in the preparation of pharmaceuticals and agrochemicals.

properties

IUPAC Name

2-bromo-1,3,4-trifluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF3/c7-5-3(8)1-2-4(9)6(5)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNAXDCSHYHIOGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20938856
Record name 2-Bromo-1,3,4-trifluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20938856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1,3,4-trifluorobenzene

CAS RN

176793-04-7
Record name 2-Bromo-1,3,4-trifluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20938856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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